molecular formula C11H13Br B15258556 (2-Bromo-1-cyclopropylethyl)benzene

(2-Bromo-1-cyclopropylethyl)benzene

Cat. No.: B15258556
M. Wt: 225.12 g/mol
InChI Key: DVOJDTCADVDFCG-UHFFFAOYSA-N
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Description

(2-Bromo-1-cyclopropylethyl)benzene is an organic compound with the molecular formula C₁₁H₁₃Br. It consists of a benzene ring substituted with a 2-bromo-1-cyclopropylethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-cyclopropylethyl)benzene typically involves the bromination of 1-cyclopropylethylbenzene. This can be achieved through the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-cyclopropylethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclopropylethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of 1-cyclopropylethylbenzene.

Scientific Research Applications

(2-Bromo-1-cyclopropylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-cyclopropylethyl)benzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. The benzene ring can undergo electrophilic aromatic substitution, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-phenylethane: Similar structure but lacks the cyclopropyl group.

    2-Bromo-1-phenylpropane: Similar structure with a propyl group instead of a cyclopropyl group.

    Bromobenzene: Lacks the cyclopropylethyl group.

Uniqueness

(2-Bromo-1-cyclopropylethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric effects compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

(2-bromo-1-cyclopropylethyl)benzene

InChI

InChI=1S/C11H13Br/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

DVOJDTCADVDFCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CBr)C2=CC=CC=C2

Origin of Product

United States

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